2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride
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Overview
Description
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules such as nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
Uniqueness
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2648961-83-3 |
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Molecular Formula |
C6H7ClN2O3 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H6N2O3.ClH/c9-5(10)1-4-2-7-3-8-6(4)11;/h2-3H,1H2,(H,9,10)(H,7,8,11);1H |
InChI Key |
UQCQAYJHMROBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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